molecular formula C11H19NO3 B051284 Tert-butyl 3-acetylpyrrolidine-1-carboxylate CAS No. 858643-95-5

Tert-butyl 3-acetylpyrrolidine-1-carboxylate

Cat. No. B051284
M. Wt: 213.27 g/mol
InChI Key: WTNNGFYIEBJFPX-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of tert-butyl 3-acetylpyrrolidine-1-carboxylate involves various strategies, including one-step continuous flow synthesis and multistep procedures. One method reported the optimized synthesis of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, highlighting the efficiency of one-pot processes in producing large quantities of intermediates for nicotinic acetylcholine receptor agonists (Jarugu et al., 2018). Another study demonstrated the continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, showcasing a method to hydrolyze t-butyl esters in situ (Herath & Cosford, 2010).

Molecular Structure Analysis X-ray crystallography and spectroscopic methods are crucial for determining the molecular structure of tert-butyl 3-acetylpyrrolidine-1-carboxylate and related compounds. The crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, illustrating the importance of structural analysis in understanding compound properties (Naveen et al., 2007).

Chemical Reactions and Properties Chemical reactions involving tert-butyl 3-acetylpyrrolidine-1-carboxylate derivatives often include cyclization, acetylation, and reactions under specific catalytic conditions. The acetylation of tert-butanol with acetic anhydride catalyzed by 4-(dimethylamino)pyridine (DMAP) exemplifies the nuanced reactions tert-butyl esters can undergo (Xu et al., 2005).

Physical Properties Analysis The physical properties of tert-butyl 3-acetylpyrrolidine-1-carboxylate derivatives, such as melting points, boiling points, and solubility, are determined through a combination of experimental procedures and theoretical calculations, including density functional theory (DFT) analyses. These studies provide insights into the stability and reactivity of the compounds under various conditions.

Chemical Properties Analysis The chemical properties, including reactivity, stability, and interaction with other molecules, are closely related to the compound's structure. Studies have explored the synthesis and reactivity of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, showcasing the diverse chemical transformations these compounds can undergo (Moskalenko & Boev, 2014).

Scientific Research Applications

  • Metabolism of Pharmaceutical Compounds : Tert-butyl groups, similar to those in Tert-butyl 3-acetylpyrrolidine-1-carboxylate, are involved in the metabolism of certain drugs. For instance, CP-533,536, containing tert-butyl groups, undergoes metabolism via CYP2C8 and CYP3A-mediated C-demethylation. This process is crucial for understanding drug interactions and efficacy (Prakash, Wang, O’Connell, & Johnson, 2008).

  • Synthesis of Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound related to Tert-butyl 3-acetylpyrrolidine-1-carboxylate, is an important intermediate for small molecule anticancer drugs. The synthesis method for this compound is optimized to enhance the yield, highlighting its significance in drug development (Zhang, Ye, Xu, & Xu, 2018).

  • Coupling Reactions in Chemical Synthesis : Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate undergoes palladium-catalyzed coupling reactions with arylboronic acids. This process forms a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating the compound's utility in organic synthesis (Wustrow & Wise, 1991).

  • Synthesis of Pyrrole-3-carboxylic Acid Derivatives : Tert-butyl acetoacetates, related to Tert-butyl 3-acetylpyrrolidine-1-carboxylate, are used in the one-step synthesis of pyrrole-3-carboxylic acids. This method is significant for synthesizing CB1 inverse agonists, indicating its role in pharmaceutical chemistry (Herath & Cosford, 2010).

  • Nitrile Anion Cyclization : A synthesis method involving nitrile anion cyclization produces N-tert-butyl disubstituted pyrrolidines, highlighting the application of tert-butyl groups in complex chemical synthesis processes (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . These indicate that the compound is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P305+P351+P338, which suggest rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl 3-acetylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNNGFYIEBJFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649503
Record name tert-Butyl 3-acetylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-acetylpyrrolidine-1-carboxylate

CAS RN

858643-95-5
Record name tert-Butyl 3-acetylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-acetylpyrrolidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of tert-butyl 3-(N-methoxy-N-methylcarbamoyl)pyrrolidine-1-carboxylate (6.30 g, 24.3 mmol) and MeMgCl (3.0 M, 40 mL) in THF (100 mL) was stirred at 0° C. for 3 h. Sat. NH4Cl was added to quench reaction. The resulting mixture was extracted with ethyl acetate (30 mL), washed with brine, dried over MgSO4, filtered, and evaporated to give tert-butyl 3-acetylpyrrolidine-1-carboxylate (3.6 g, 69% yield) as yellow oil. LCMS (ESI) m/z: 158.3 [M-56+H+].
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MP Singh - 2023 - search.proquest.com
The two most frequent and inter-related questions that every synthetic chemist comes across are what molecules to synthesize and what to do with those molecules? My graduate work …
Number of citations: 0 search.proquest.com

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